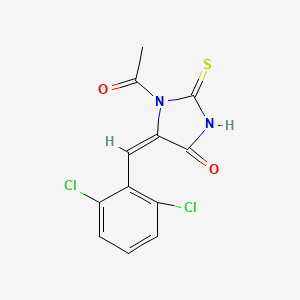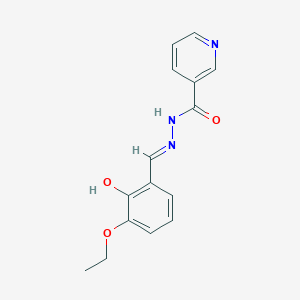
(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a dichlorobenzylidene moiety and a thioxoimidazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 1-acetyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichlorobenzylidene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazolidinones with different nucleophiles attached to the benzylidene ring.
Applications De Recherche Scientifique
(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Potential use in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-1-acetyl-5-benzylidene-2-thioxoimidazolidin-4-one: Lacks the dichloro substitution on the benzylidene ring.
(5E)-1-acetyl-5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-one: Contains a single chlorine atom on the benzylidene ring.
(5E)-1-acetyl-5-(2,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one: Has chlorine atoms at different positions on the benzylidene ring.
Uniqueness
(5E)-1-acetyl-5-(2,6-dichlorobenzylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of two chlorine atoms at the 2 and 6 positions on the benzylidene ring. This structural feature may contribute to its distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and potentially higher biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H8Cl2N2O2S |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
(5E)-1-acetyl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H8Cl2N2O2S/c1-6(17)16-10(11(18)15-12(16)19)5-7-8(13)3-2-4-9(7)14/h2-5H,1H3,(H,15,18,19)/b10-5+ |
Clé InChI |
XCWKXAIILGGLFN-BJMVGYQFSA-N |
SMILES isomérique |
CC(=O)N1/C(=C/C2=C(C=CC=C2Cl)Cl)/C(=O)NC1=S |
SMILES canonique |
CC(=O)N1C(=CC2=C(C=CC=C2Cl)Cl)C(=O)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675921.png)
![3-({[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11675926.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675942.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675948.png)
![Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate](/img/structure/B11675951.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11675953.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11675962.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675965.png)
![2-bromo-6-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B11675966.png)
![(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11675971.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675984.png)
![ethyl 1,2-dimethyl-5-{[(4-methylphenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11675989.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11675992.png)
